4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene
Description
4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene is a substituted benzene derivative characterized by a 1,2-dimethoxybenzene core functionalized with a cyclohexenoyl group at the para position. These derivatives are synthesized via methods such as Friedel-Crafts alkylation, Suzuki coupling, or organocatalytic protocols, often targeting applications in medicinal chemistry (e.g., enzyme inhibition) or material science .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
cyclohexen-1-yl-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H18O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
UQKIOAJSYKQAOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CCCCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The 1,2-dimethoxybenzene scaffold serves as a common framework for several derivatives. Key structural variations and their implications are summarized below:
Key Research Findings
Carbonic Anhydrase Inhibition
- Potency : Cyclopentyl derivatives show hCA II inhibition (Ki: 228.31–1927.31 nM), outperforming hCA I (Ki: 313.16–1537.00 nM), likely due to steric and electronic interactions with the enzyme active site .
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., dimethoxybenzyl) enhance selectivity for hCA II over hCA I .
Stereochemical and Functional Group Impacts
- Stereoisomerism : (E)- and (Z)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene isomers display divergent metabolic behaviors in Zingiber species, with (E)-isomers showing accumulation effects .
- Polarity: Hydroxyethyl and methoxyethyl substituents improve aqueous solubility compared to hydrophobic cyclohexenoyl groups .
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